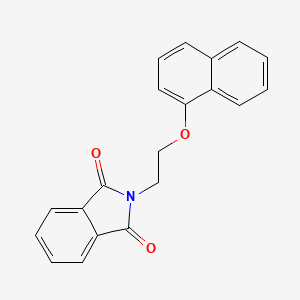
2-(2-Naphthalen-1-yloxyethyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Naphthalen-1-yloxyethyl)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthalen-1-yloxyethyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of 2-iodobenzamides with PPh3, I2, and HCOOH, catalyzed by Pd(OAc)2 and triethylamine in toluene at reflux . The yield of this reaction ranges from 47% to 95% .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and catalysts to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Naphthalen-1-yloxyethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and solvents like toluene or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(2-Naphthalen-1-yloxyethyl)isoindole-1,3-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Naphthalen-1-yloxyethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit β-amyloid protein aggregation, indicating a role in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione: A closely related compound with similar chemical reactivity and applications.
Indole derivatives: Compounds with an indole nucleus that share some biological activities and synthetic routes.
Uniqueness
2-(2-Naphthalen-1-yloxyethyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple biological targets and its diverse reactivity make it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2-(2-naphthalen-1-yloxyethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19-16-9-3-4-10-17(16)20(23)21(19)12-13-24-18-11-5-7-14-6-1-2-8-15(14)18/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTQSNZPKYVLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-phenyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B5734285.png)
![6-tert-butyl-N-cyclohexyl-2-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5734292.png)
![N'-[(5-bromo-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5734299.png)

![9-ethoxy-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5734308.png)
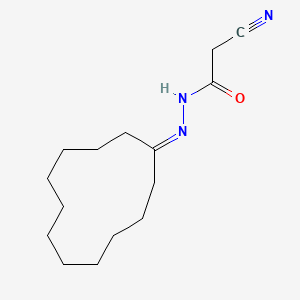
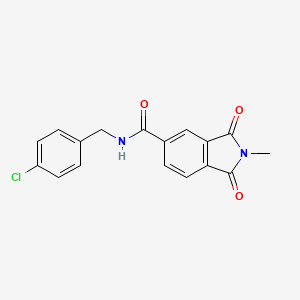
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B5734324.png)
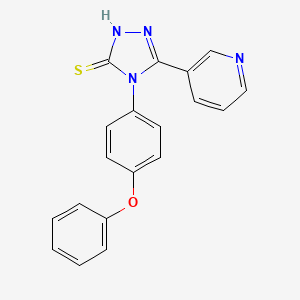
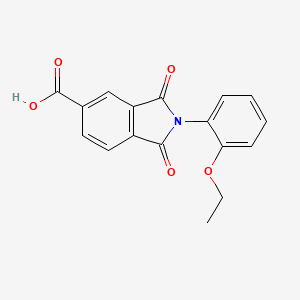
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B5734351.png)
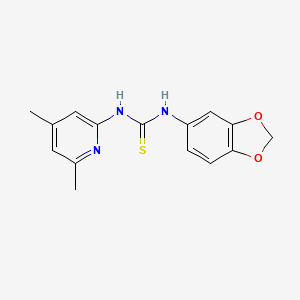
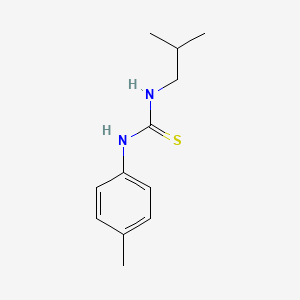
![2-methoxy-5-methyl-N-[(2-methylphenyl)methyl]aniline](/img/structure/B5734385.png)
